molecular formula C18H25NO2 B2875113 2-(3,7-Dimethyloctyl)isoindoline-1,3-dione CAS No. 1000546-87-1

2-(3,7-Dimethyloctyl)isoindoline-1,3-dione

Cat. No. B2875113
CAS RN: 1000546-87-1
M. Wt: 287.403
InChI Key: VEKTZAJCKACLFH-UHFFFAOYSA-N
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Description

“2-(3,7-Dimethyloctyl)isoindoline-1,3-dione” is a chemical compound with the molecular formula C18H25NO2 . It’s a type of isoindoline-1,3-dione derivative, which are recognized as one of the most talented skeletons due to their wide range of construction types and wide biological activities .


Synthesis Analysis

Isoindoline-1,3-dione derivatives are usually synthesized by the condensation of a phthalic anhydride with primary amines . A series of isoindoline-1,3-dione -N-benzyl pyridinium hybrids were designed, synthesized and evaluated as anti-Alzheimer agents with cholinesterase inhibitory activities .


Molecular Structure Analysis

The molecular structure of “2-(3,7-Dimethyloctyl)isoindoline-1,3-dione” is complex with multiple rings . The common structure of isoindoline-1,3-dione (phthalimide) derivatives is –CO–N– ®–CO–, therefore, they are neutral and hydrophobic, so they can pass through the living membrane in vivo .


Chemical Reactions Analysis

Isoindolines and isoindoline-1,3-dione modulate the dopamine receptor D3, which suggests a potential application as antipsychotic agents . In addition, the inhibition of β -amyloid protein aggregation indicates a potential capacity in the treatment of Alzheimer’s disease .

Scientific Research Applications

Pharmaceutical Synthesis

2-(3,7-Dimethyloctyl)isoindoline-1,3-dione has been explored for its potential in pharmaceutical synthesis. Its structure is conducive to creating derivatives that can interact with biological targets. For instance, derivatives have been synthesized and evaluated for their affinity with the human dopamine receptor D2 . This suggests potential applications in developing antipsychotic agents. Additionally, the inhibition of β-amyloid protein aggregation by certain derivatives indicates a possible role in Alzheimer’s disease treatment .

Herbicides

The isoindoline-1,3-dione nucleus is being studied for its herbicidal properties. Researchers are investigating the compound’s ability to disrupt plant growth and development, potentially leading to new classes of herbicides. The focus is on understanding the structure-activity relationships to optimize its herbicidal action .

Colorants and Dyes

The chemical structure of 2-(3,7-Dimethyloctyl)isoindoline-1,3-dione lends itself to the synthesis of colorants and dyes. Its aromatic rings can be modified to produce a variety of hues, which are valuable in textile and paint industries. The compound’s derivatives are being tested for their stability and colorfastness to enhance their commercial viability .

Polymer Additives

In the field of polymer science, 2-(3,7-Dimethyloctyl)isoindoline-1,3-dione is being utilized to develop new polymer additives. These additives can improve the physical properties of polymers, such as flexibility, durability, and resistance to UV radiation. The compound’s ability to integrate into polymer chains makes it a promising candidate for advanced material design .

Organic Synthesis

This compound serves as a building block in organic synthesis, aiding in the construction of complex molecular architectures. Its reactivity allows for the formation of various bonds and the introduction of functional groups, which is essential in synthesizing new organic molecules with desired properties .

Photochromic Materials

2-(3,7-Dimethyloctyl)isoindoline-1,3-dione derivatives are being investigated for their photochromic properties. These materials change color upon exposure to light, which has applications in smart windows, sunglasses, and optical data storage. The compound’s ability to undergo reversible structural changes upon light absorption is key to developing efficient photochromic systems .

properties

IUPAC Name

2-(3,7-dimethyloctyl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO2/c1-13(2)7-6-8-14(3)11-12-19-17(20)15-9-4-5-10-16(15)18(19)21/h4-5,9-10,13-14H,6-8,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEKTZAJCKACLFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)CCN1C(=O)C2=CC=CC=C2C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,7-Dimethyloctyl)isoindoline-1,3-dione

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